Ethyl 2-chloro-5-hydroxyisonicotinate
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Overview
Description
Ethyl 2-chloro-5-hydroxyisonicotinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of isonicotinic acid and features a chloro and hydroxy group on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products Formed:
Substitution: Formation of ethyl 2-azido-5-hydroxyisonicotinate or ethyl 2-thio-5-hydroxyisonicotinate.
Oxidation: Formation of ethyl 2-chloro-5-oxoisonicotinate.
Reduction: Formation of ethyl 2-chloro-5-aminoisonicotinate.
Scientific Research Applications
Ethyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-chloroisonicotinate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Ethyl 5-hydroxyisonicotinate: Lacks the chloro group, affecting its substitution reactions.
Methyl 2-chloro-5-hydroxyisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H8ClNO3 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 2-chloro-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-7(9)10-4-6(5)11/h3-4,11H,2H2,1H3 |
InChI Key |
SUVBHXOELBOMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1O)Cl |
Origin of Product |
United States |
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